4-Dimethylamino Antipyrine-d6 CAS number and chemical properties
4-Dimethylamino Antipyrine-d6 CAS number and chemical properties
Isotopic Internal Standard for Bioanalytical Quantification
Part 1: Executive Summary & Core Directive
4-Dimethylamino Antipyrine-d6 (Aminopyrine-d6) is the stable isotope-labeled analog of Aminopyrine, a pyrazolone derivative historically used as an analgesic and antipyretic.[1] In modern pharmaceutical research, this deuterated compound serves a critical role as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS).
Its primary utility lies in correcting for matrix effects , ionization suppression , and extraction variability during the bioanalysis of Aminopyrine in complex biological matrices (plasma, urine, tissue). Due to the potential for agranulocytosis and nitrosamine formation associated with the parent compound, precise quantification is essential for toxicological and metabolic studies.
Key Technical Specifications
| Property | Detail |
| Common Name | Aminopyrine-d6 |
| Systematic Name | 4-(Dimethylamino-d6)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one |
| CAS Number | 91419-95-3 |
| Molecular Formula | C₁₃H₁₁D₆N₃O |
| Molecular Weight | 237.33 g/mol (Parent: 231.29 g/mol ) |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Chemical Purity | ≥ 98% |
| Solubility | Methanol, DMSO, Acetonitrile; slightly soluble in water.[1][2][3][4][5][6][7][8][9][10] |
Part 2: Chemical Identity & Physicochemical Properties[2]
Structural Configuration
The d6-labeling is located on the dimethylamino group at the C4 position of the pyrazolone ring. This specific labeling position is chemically stable under neutral conditions but is the primary site of metabolic attack (N-demethylation).
Figure 1: Structural relationship between Aminopyrine and its d6-analog.[1] The hexadeuterated dimethylamino moiety provides a +6 Da mass shift.
Stability & Handling
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Light Sensitivity: Pyrazolones are photosensitive. Store solid and solution standards in amber vials .
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Hygroscopicity: The solid form may be hygroscopic. Store desiccated at -20°C .
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Solution Stability: Stock solutions in Methanol are stable for ~12 months at -80°C. Working solutions should be prepared fresh weekly to prevent degradation or deuterium exchange (though C-D bonds on methyl groups are generally non-exchangeable in protic solvents).
Part 3: Analytical Applications (LC-MS/MS)
The Role of the Internal Standard
In LC-ESI-MS/MS, co-eluting matrix components (phospholipids, salts) often suppress ionization. Because Aminopyrine-d6 shares virtually identical physicochemical properties (pKa, logP) with the analyte, it co-elutes and experiences the same suppression. The ratio of Analyte/IS response remains constant, ensuring accuracy.
Expert Insight - The Deuterium Isotope Effect: While chemically similar, deuterated compounds are slightly less lipophilic than their protium counterparts. On high-efficiency C18 columns, Aminopyrine-d6 may elute slightly earlier (0.05 - 0.1 min) than Aminopyrine.[1] This separation is usually negligible but must be accounted for in the integration window.
LC-MS/MS Protocol (Recommended)[1]
Sample Preparation (Protein Precipitation):
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Aliquot: 50 µL Plasma/Serum.
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Spike: Add 10 µL of Aminopyrine-d6 IS working solution (e.g., 500 ng/mL in MeOH).
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Precipitate: Add 150 µL ice-cold Acetonitrile (0.1% Formic Acid).
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Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000 x g for 10 min.
-
Inject: Transfer supernatant to vial; inject 2-5 µL.
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
Mass Spectrometry Parameters (ESI+): The following MRM transitions are theoretical starting points based on the d6 mass shift. Optimize collision energy (CE) for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Rationale |
| Aminopyrine (d0) | 232.3 [M+H]⁺ | 217.3 | Quantifier | Loss of -CH₃ |
| 204.2 | Qualifier | Ring fragmentation | ||
| Aminopyrine-d6 | 238.3 [M+H]⁺ | 220.3 | Quantifier | Loss of -CD₃ (retains 3 deuteriums) |
| 188.3 | Qualifier | Loss of -N(CD₃)₂ (Label lost)* |
*Note: The transition 238 -> 188 results in a product ion identical to the parent (232 -> 188).[1] Use 238 -> 220 for higher specificity to avoid crosstalk.
Figure 2: Self-validating bioanalytical workflow ensuring compensation for matrix effects.[1]
Part 4: Metabolic & Toxicological Context[1]
Understanding the metabolic fate of Aminopyrine is crucial when using the d6 standard. The d6 label is located on the N,N-dimethyl group.
Critical Limitation: The primary metabolic pathway for Aminopyrine is N-demethylation by CYP450 enzymes (CYP2C19, CYP3A4).
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Aminopyrine-d6 -> 4-Monomethylaminoantipyrine-d3 (Loss of one CD3).[1]
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4-Monomethylaminoantipyrine-d3 -> 4-Aminoantipyrine (Loss of second CD3).[1]
Therefore, Aminopyrine-d6 cannot be used as an internal standard to quantify the metabolite 4-Aminoantipyrine , as the label is completely removed during metabolism.[1] It is specific only to the parent compound.
Figure 3: Metabolic pathway showing the loss of the isotopic label.[1] This confirms d6 is suitable only for parent compound quantification.
Part 5: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6009, Aminopyrine. Retrieved from [Link]
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Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Technical Note on MRM optimization applicable to small molecule drugs). Retrieved from [Link]
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Goromaru, T., et al. (1984). Determination of aminopyrine and its metabolites in urine.[11] (Foundational work on aminopyrine fragmentation). Journal of Pharmaceutical Sciences.
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Pharmaffiliates. Certificate of Analysis: 4-Dimethylamino Antipyrine-d6. Retrieved from [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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